

# physical and chemical properties of 3-Aminopyridine

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Compound Name: 3-Aminopyridine

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## An In-depth Technical Guide to 3-Aminopyridine Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Aminopyridine** (pyridin-3-amine), a critical heterocyclic building block in modern chemical and pharmaceutical sciences.<sup>[1][2]</sup> Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to offer field-proven insights into the causality behind its properties and the experimental methodologies used for their determination. We will explore its molecular structure, physicochemical characteristics, reactivity, and key applications, supported by detailed protocols and authoritative references. The aim is to equip the reader with the foundational knowledge required for the effective handling, application, and innovation of **3-Aminopyridine** in a laboratory setting.

## Introduction: The Strategic Importance of 3-Aminopyridine

**3-Aminopyridine** (CAS No. 462-08-8) is an aromatic organic compound consisting of a pyridine ring substituted with an amino group at the C-3 position.<sup>[2]</sup> This seemingly simple structure belies a rich and versatile chemical nature that has made it an invaluable intermediate in the synthesis of a wide array of functional molecules, particularly pharmaceuticals and agrochemicals.<sup>[3][4][5][6]</sup> Its significance in drug discovery is notable, serving as a foundational

scaffold for compounds targeting neurological disorders, infectious diseases, and oncology.[1][7][8]

The unique electronic properties imparted by the nitrogen heteroatom in the pyridine ring, combined with the reactivity of the exocyclic amino group, grant **3-Aminopyridine** a distinct chemical personality.[2] Understanding its physical properties, such as solubility and pKa, is paramount for predicting its behavior in physiological systems and for designing robust synthetic routes and formulation strategies. This guide will dissect these properties, linking them to their practical implications in research and development.

## Molecular Structure and Core Physicochemical Properties

The fundamental properties of **3-Aminopyridine** dictate its handling, storage, and application. A summary of these key parameters is presented below, followed by a detailed discussion of their scientific significance.

Property	Value	Source(s)
CAS Number	462-08-8	[4][9]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub>	[4][9][10]
Molecular Weight	94.11 g/mol	[3][4][9]
Appearance	White to light yellow or brown crystalline powder/solid	[3][4][9][11]
Odor	Unpleasant, slight amine-like	[4][7][9]
Melting Point	60-65 °C (140-149 °F)	[3][4][12][13]
Boiling Point	~248-252 °C (478-486 °F)	[3][4][10][12]
Water Solubility	>1000 g/L at 20 °C (Highly soluble)	[3][12]
Solubility (Organic)	Soluble in alcohol, ether, acetone, benzene, chloroform	[3][4]
pKa	6.04 (at 25 °C)	[3]
logP (Octanol/Water)	0.1 to 0.11	[3][9][13]
Flash Point	~88-126 °C (190-259 °F)	[9][10][12]

## Interpretation of Physicochemical Data

- **Melting and Boiling Points:** The relatively low melting point indicates that **3-Aminopyridine** is a solid at room temperature but can be easily melted for certain reaction conditions. Its high boiling point is characteristic of an aromatic compound with hydrogen bonding capabilities, suggesting low volatility under standard conditions.
- **Solubility Profile:** The high aqueous solubility is a key feature, driven by the ability of both the pyridine nitrogen and the amino group to form hydrogen bonds with water.[3][12] This property is crucial in pharmaceutical applications, as it influences bioavailability and formulation options. Its solubility in common organic solvents like ethanol, acetone, and benzene also provides broad flexibility for its use in organic synthesis.[3][4]

- **pKa and Basicity:** The pKa of 6.04 corresponds to the protonation of the more basic ring nitrogen, not the amino group.<sup>[3]</sup> This is a critical distinction. The pyridine nitrogen is more basic than the exocyclic amino group because the lone pair of the amino nitrogen is partially delocalized into the electron-deficient pyridine ring. At a physiological pH of ~7.4, the pyridine ring will be predominantly in its neutral, unprotonated form, which has significant implications for its ability to cross biological membranes and interact with molecular targets.
- **logP (Lipophilicity):** A logP value close to zero (0.11) indicates that **3-Aminopyridine** has a balanced hydrophilic-lipophilic character.<sup>[3][9][13]</sup> This balance is often a desirable starting point in drug design, as it allows for sufficient aqueous solubility for formulation while retaining enough lipophilicity to permeate cell membranes.

## Chemical Properties and Reactivity

The reactivity of **3-Aminopyridine** is governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating amino group.

### Basicity and Protonation

As a diamine, **3-Aminopyridine** has two potential sites for protonation. The ring nitrogen is the more basic site. This is because the lone pair on the exocyclic amino group participates in resonance with the aromatic ring, reducing its availability for protonation.

Caption: Predominant protonation occurs at the pyridine ring nitrogen.

### Reactions of the Amino Group

The amino group undergoes typical reactions for aromatic amines, making it a versatile handle for synthetic modifications:

- **Acylation:** Reacts readily with acid chlorides and anhydrides to form amides.
- **Alkylation:** Can be alkylated under appropriate conditions.
- **Diazotization:** Reacts with nitrous acid to form a diazonium salt, which is a key intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

## Electrophilic Aromatic Substitution

The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions (C2, C4, and C6). The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack, but the activating effect of the amino group overcomes this, enabling reactions like halogenation and nitration.

## Experimental Protocols

To ensure scientific integrity, the determination of key properties must follow validated, reproducible methods.

### Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the standard method for accurately determining the acid dissociation constant (pKa) of a compound like **3-Aminopyridine**.[\[14\]](#)[\[15\]](#)

Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in pH (proton activity) as a function of added titrant volume.[\[14\]](#)[\[15\]](#) The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[\[14\]](#) For a base like **3-aminopyridine**, we titrate its acidic conjugate form with a strong base.

Methodology:

- **Preparation of Analyte Solution:** Accurately weigh ~100 mg of **3-Aminopyridine** and dissolve it in 50 mL of deionized, carbonate-free water. Add a stoichiometric excess of 0.1 M HCl (e.g., 1.1 equivalents) to fully convert the **3-aminopyridine** to its hydrochloride salt.
- **System Calibration:** Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.[\[14\]](#)
- **Titration Setup:** Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g.,  $25.0 \pm 0.1$  °C). Introduce a calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to prevent absorption of atmospheric CO<sub>2</sub>.[\[14\]](#)

- **Titration:** Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05-0.10 mL). Record the pH value after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the measured pH versus the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve, which can be found using the first derivative ( $\Delta\text{pH}/\Delta V$ ). The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.[\[14\]](#)[\[16\]](#)

Caption: Workflow for pKa determination via potentiometric titration.

## Applications in Research and Drug Development

The physicochemical properties of **3-Aminopyridine** directly enable its widespread use as a versatile pharmaceutical intermediate.[\[1\]](#)[\[6\]](#)

- **Scaffold for Drug Candidates:** Its structure is a common feature in drugs targeting the central nervous system. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for molecular recognition at enzyme and receptor binding sites.[\[17\]](#)
- **Intermediate for Complex Heterocycles:** The reactivity of the amino group allows **3-Aminopyridine** to be a starting point for the synthesis of more complex fused heterocyclic systems, which are prevalent in medicinal chemistry.[\[3\]](#)[\[18\]](#)[\[19\]](#)
- **Potassium Channel Blocker:** Aminopyridines, in general, are known to block voltage-gated potassium channels.[\[7\]](#)[\[20\]](#) This property is exploited in drugs used to treat conditions like multiple sclerosis.
- **Agrochemicals:** It serves as a precursor for various herbicides and insecticides.[\[4\]](#)[\[7\]](#)

## Safety, Handling, and Storage

As a research chemical, proper handling of **3-Aminopyridine** is essential for laboratory safety.

- **Hazards:** **3-Aminopyridine** is classified as toxic if swallowed, in contact with skin, or if inhaled.[\[21\]](#)[\[22\]](#) It causes skin and serious eye irritation and may cause respiratory irritation.

[21][22] There is also a danger of cumulative effects or damage to organs through prolonged or repeated exposure.[7][21]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]
- Handling: Avoid creating dust.[21] Do not eat, drink, or smoke when using this product.[22] Wash hands thoroughly after handling.[22] In case of contact, immediately wash skin with plenty of water and seek medical attention.[22] If inhaled, move the person to fresh air.[21] If swallowed, call a poison center or doctor immediately.[21][22]
- Storage: **3-Aminopyridine** is hygroscopic and air-sensitive.[3][4][7] It should be stored in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[4][7] Store away from strong oxidizing agents and strong acids.[7]

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